Product packaging for Zirconium hydroxide(Cat. No.:CAS No. 12688-15-2)

Zirconium hydroxide

Cat. No.: B1199371
CAS No.: 12688-15-2
M. Wt: 108.23 g/mol
InChI Key: ATYZRBBOXUWECY-UHFFFAOYSA-M
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Description

Significance in Advanced Materials Science and Environmental Chemistry Research

Zirconium hydroxide (B78521) plays a crucial role in the development of advanced materials and in addressing critical environmental challenges. Its distinctive properties enable its use across a diverse array of applications.

In Advanced Materials Science: Zirconium hydroxide serves as a vital precursor and component in the creation of high-performance materials.

Precursor for Zirconia (ZrO₂): One of its most significant applications is as a precursor for manufacturing advanced zirconium dioxide (zirconia) powders. zhuoerchem.comchemicalbook.comzirpro.com Zirconia is a versatile material used in high-performance engineering ceramic components, fuel-cell electrolytes, catalyst supports, and dental implants due to its high melting point, exceptional hardness, wear resistance, corrosion resistance, and biocompatibility. wikipedia.orgzhuoerchem.comresearchgate.netsuoyi-group.comrsc.orgwintrustek.comfinal-materials.comrsc.org Research indicates that the specific preparative conditions of this compound, such as the final pH during synthesis, can profoundly influence the crystallization temperature and the tetragonal-to-monoclinic (t→m) transformation temperature of the resulting zirconia by hundreds of degrees Celsius. rsc.org

Catalysis: this compound acts as an effective catalyst or catalyst precursor in various chemical reactions, owing to its high surface area and Lewis acid properties. zhuoerchem.comontosight.aisuoyi-group.comamericanelements.com It is widely employed in organic synthesis for the production of esters, ethers, and alcohols. zhuoerchem.com Zirconium catalysts are also valuable in automotive applications, pollution control, and hydrocarbon reforming, with the zirconium-catalyzed asymmetric carboalumination (ZACA) reaction being a well-known example. suoyi-group.comnoahchemicals.com

Flame Retardants: When incorporated into polymers like polyurethane or epoxy, this compound enhances their flame-retardant properties. It functions by releasing water vapor during combustion, which helps to prevent the production of flammable gases and acts as a fire barrier, thereby improving safety in industries such as construction and automotive. zhuoerchem.com

Pigments, Glass, and Dyes: this compound is widely utilized in the preparation of pigments, glass, and dyes. samaterials.comchemicalbook.comamericanelements.com

Other Applications: Its thermal stability and high refractive index make it suitable as an opacifier in ceramic glazes, imparting opacity and whiteness to the final product. zhuoerchem.com this compound nanoparticles are also being explored in the medical field for drug delivery systems, antimicrobial coatings, and imaging technologies due to their unique physicochemical properties. zhuoerchem.comontosight.aiamericanelements.com

In Environmental Chemistry Research: this compound's unique surface properties and large surface area make it an excellent adsorbent for purifying wastewater and removing various contaminants. zhuoerchem.comontosight.ai

Heavy Metal Removal: this compound-based adsorbents have demonstrated significant efficiency in removing heavy metal contaminants such as arsenic, lead, nickel, copper, cadmium, and zinc from water sources. zhuoerchem.comfrontiersin.orgnih.govacs.orgacs.orgfrontiersin.org The mechanisms involved in heavy metal uptake include ligand exchange, surface complexation formation, and Lewis acid-base and electrostatic interactions. frontiersin.orgnih.govacs.orgacs.org

Table 1: Adsorption Capacities of Zirconium-based Adsorbents for Heavy Metals

Adsorbent TypeTarget Heavy MetalAdsorption Capacity (mg/g)Reference
Hydrous Zirconium Oxide (HZO-P(TAA/HEA) hydrogel)Pb²⁺51.1 nih.gov
Hydrous Zirconium Oxide (HZO-P(TAA/HEA) hydrogel)Cu²⁺39.1 nih.gov
Hydrous Zirconium Oxide (HZO-P(TAA/HEA) hydrogel)Cd²⁺78.9 nih.gov
Hydrous Zirconium Oxide (HZO-P(TAA/HEA) hydrogel)Ni²⁺41.1 nih.gov
Graphene Oxide–Zirconium Phosphate (B84403) (GO–Zr-P)Pb(II)363.42 acs.org
Graphene Oxide–Zirconium Phosphate (GO–Zr-P)Cd(II)232.36 acs.org
Graphene Oxide–Zirconium Phosphate (GO–Zr-P)Cu(II)328.56 acs.org
Graphene Oxide–Zirconium Phosphate (GO–Zr-P)Zn(II)251.58 acs.org
Mesoporous Zirconium Phosphonate Hybrid MaterialPb²⁺485.3 acs.org
Mesoporous Zirconium Phosphonate Hybrid MaterialCu²⁺327.1 acs.org
Mesoporous Zirconium Phosphonate Hybrid MaterialCd²⁺312.0 acs.org
Nano-sized Zirconium PhosphateLead672.5 frontiersin.orgfrontiersin.org

Fluoride (B91410) Removal: this compound is a highly effective adsorbent for defluoridation of drinking water. journalssystem.comnih.gov Studies have shown maximum adsorption capacities for fluoride, with performance influenced by pH, often increasing with decreasing pH. nih.govresearchgate.net The adsorption process involves chemical reactions leading to the formation of Zr-F bonds and exchange reactions between surface hydroxyl groups and fluoride ions. researchgate.net

Table 2: Adsorption Capacities of Zirconium-based Adsorbents for Fluoride

Adsorbent TypeAdsorption Capacity (mg-F⁻/g-adsorbent)pHReference
Hydrous Zirconium Oxide1244 researchgate.net
Hydrous Zirconium Oxide687 researchgate.net
This compound powderHigh (optimized conditions)7.0 nih.gov
Zirconium Oxide coated on γ-Alumina36.62Ambient jwent.net
Zirconium-based Metal Organic Frameworks (MOF-801)High (increased with dose)Variable rsc.org
Nano-sized Zirconium (hydro)oxide78.62.5–3.5 frontiersin.orgfrontiersin.org

Phosphate Removal: Zirconium-based materials, including this compound, are efficient adsorbents for aqueous phosphate removal. frontiersin.orgnih.gov The adsorption capacity can be significantly enhanced through modifications, such as ammonium (B1175870) modification, which can increase the utilization efficiency of adsorption sites. acs.org Mechanisms for phosphate removal include electrostatic attraction, inner-sphere complexation, and anion exchange. nih.govacs.orggjesm.net

Table 3: Adsorption Capacities of Zirconium-based Adsorbents for Phosphate

Adsorbent TypeAdsorption Capacity (mg-P/g)pHReference
Amorphous Zirconium (hydr)oxide/MgFe Layered Double Hydroxides Composite25.154 gjesm.net
This compound modified by dimethylamine155.04N/A acs.org
This compound encapsulated in quaternized cellulose (B213188) (QC-Zr)83.6Wide range nih.gov
Zirconium Oxychloride Octahydrate-Modified Composite (Zr-EPRC)12.550 (at 25 °C)~10 mdpi.com
Zirconia-functionalized graphite (B72142) oxide131.6N/A frontiersin.orgfrontiersin.org

Gas Adsorption and Decontamination: this compound nanoparticles have shown promise as reactive sorbents for removing toxic industrial chemicals and chemical warfare agents (CWAs) from the environment. dtic.milresearchgate.netacs.org It can effectively remove sulfur dioxide (SO₂) and carbon dioxide (CO₂) from air streams. noahchemicals.comdtic.mil Furthermore, it has been evaluated for its ability to detoxify CWAs like sarin (B92409) (GB) and VX, demonstrating rapid decomposition rates. researchgate.netacs.org

Evolution of Scholarly Perspectives on this compound

The scholarly understanding and application of this compound have evolved significantly over time, moving from fundamental characterization to sophisticated material design and targeted environmental solutions.

Early research on this compound focused primarily on its basic synthesis and characterization, often grappling with its "ill-defined" nature, which could be described as either Zr(OH)₄·nH₂O or ZrO₂·nH₂O. wikipedia.orgresearchgate.net Pioneering structural studies, including extended X-ray absorption fine structure (EXAFS) investigations, provided insights into its amorphous structure and proposed models based on two-dimensional linking of tetrameric units involving hydroxo- and oxo-bonds. rsc.orgrsc.org

As the understanding of its fundamental properties deepened, scholarly perspectives shifted towards exploring this compound's versatile applications. Initial industrial uses emerged in the preparation of pigments, glass, and dyes. samaterials.comchemicalbook.com The recognition of its role as a critical precursor for zirconia, a material with high thermal stability and mechanical strength, further propelled research into controlling its synthesis parameters to tailor the properties of the final ceramic products. zhuoerchem.comsuoyi-group.comrsc.org

In recent decades, research trends have increasingly focused on enhancing the performance of this compound through advanced material design. This includes the development of nanoparticles, hybrid materials, and metal-organic frameworks (MOFs) incorporating this compound. americanelements.comfrontiersin.orgrsc.org These advancements aim to achieve higher adsorption capacities, improved selectivity, and better reusability in environmental applications. For instance, the development of MOF-801, a zirconium-based MOF, has shown high adsorption capacity for fluoride removal. rsc.org Similarly, the creation of composite hydrogels and modified cellulose materials incorporating this compound has significantly boosted its efficiency in removing heavy metals and phosphates. nih.govnih.govacs.org

The current scholarly landscape emphasizes not only the effectiveness of this compound as an adsorbent and catalyst but also a deeper understanding of its reaction mechanisms at the molecular level, such as ligand exchange, surface complexation, and the influence of environmental factors on its reactivity. frontiersin.orgnih.govacs.orgresearchgate.netnih.govacs.orggjesm.netdtic.milresearchgate.netacs.org The ongoing growth in the this compound market further underscores its sustained relevance and the continuous innovation in its research and development. marketresearchstore.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula HOZr- B1199371 Zirconium hydroxide CAS No. 12688-15-2

Properties

CAS No.

12688-15-2

Molecular Formula

HOZr-

Molecular Weight

108.23 g/mol

IUPAC Name

zirconium;hydroxide

InChI

InChI=1S/H2O.Zr/h1H2;/p-1

InChI Key

ATYZRBBOXUWECY-UHFFFAOYSA-M

SMILES

[OH-].[OH-].[OH-].[OH-].[Zr+4]

Canonical SMILES

[OH-].[Zr]

Other CAS No.

14475-63-9
12688-15-2

physical_description

DryPowder, WetSolid;  WetSolid

Pictograms

Irritant

Synonyms

zirconium hydroxide

Origin of Product

United States

Synthetic Methodologies for Zirconium Hydroxide

Hydrothermal and Solvothermal Synthesis of Zirconium Hydroxide

Hydrothermal and solvothermal methods are widely employed for synthesizing this compound and related phases due to their ability to produce crystalline materials at relatively low temperatures and controlled environments. These techniques involve reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents under high pressure and temperature.

Low-Temperature Hydrothermal Crystallization of this compound and Derived Phases

Low-temperature hydrothermal crystallization is a significant route for producing nanocrystalline this compound and its derived phases, primarily zirconia (ZrO₂). This method typically operates at temperatures significantly lower than conventional solid-state reactions, often below 300 °C. For instance, amorphous this compound (Zr(OH)₄) can undergo transformation to tetragonal zirconia (t-ZrO₂) at temperatures as low as 350 °C, with the required treatment time decreasing as temperature increases. Full crystallization can be achieved at 348 °C over 8 hours, with 90% crystallinity reached within the first 4 hours scielo.org.mx.

The hydrothermal process, particularly at low temperatures (e.g., 100-250 °C), can lead to the direct formation of the tetragonal phase of zirconia, which is typically stable at much higher temperatures in bulk form beilstein-journals.orgresearchgate.net. This stabilization at lower temperatures is often attributed to the small crystallite size (e.g., less than 30 nm) researchgate.net. For example, studies have shown that cubic crystallites of zirconia can form hydrothermally at temperatures as low as 120 °C researchgate.net.

The synthesis of zirconia nanoparticles via hydrothermal methods often results in particles coated with a surface layer of hydroxyl (-OH) groups. Annealing these powders at temperatures up to 500 °C does not significantly increase crystallite size, and amorphous material can convert to crystalline at 200 °C due to water evaporation. However, a layer of adsorbed hydroxide can remain stable even after heating to 1100 °C, contributing to a reduction in nanoparticle density, especially for particles smaller than 50 nm beilstein-journals.org.

Table 1: Representative Low-Temperature Hydrothermal Synthesis Conditions and Outcomes for Zirconia

PrecursorTemperature (°C)Time (hours)pH/AdditiveResulting Phase(s)Crystallite Size (nm)Reference
Amorphous Zr(OH)₄350-380Variable-t-ZrO₂Not specified scielo.org.mx
ZrO(NO₃)₂·xH₂O250145 M NaOH, ethanolZirconia nanotubes60-90 (tubes) rsc.org
ZrOCl₂ solution100-2501-481, 5 N NaOHt-ZrO₂, m-ZrO₂Not specified researchgate.net
ZrCl₄ and CaO mixture250 (heat treatment)Not specified-Amorphous Zr(OH)₄Not specified jmst.org

Influence of Reaction Conditions on Morphological Evolution

The morphology and structural characteristics of this compound and derived zirconia nanoparticles are highly dependent on the hydrothermal synthesis conditions, including the chemical prehistory of starting materials, temperature, time, and chemical composition (e.g., pH, concentration of solutions) researchgate.net.

Temperature: Higher temperatures can facilitate the transformation of nanocrystals. For example, increasing the hydrothermal temperature from 150 °C to 250 °C can lead to the transformation of spherical zirconia nanocrystals into spindle/rod-like structures, accompanied by an increase in the monoclinic phase fraction rsc.org. In other cases, increasing the synthesis temperature above 260 °C has been observed to increase the density of nano-ZrO₂, attributed to higher crystallinity and a smaller amount of amorphous hydroxides beilstein-journals.org.

pH/Concentration: The pH of the solution and the concentration of precursors or additives play a crucial role. An increase in sodium hydroxide (NaOH) concentration can lead to an increased fraction of the monoclinic phase in zirconia nanocrystals rsc.org. Similarly, in supercritical hydrothermal synthesis, under alkaline conditions, the crystallite size of zirconia can increase with increasing pH e3s-conferences.org. Increased precursor concentration and decreased pH have been shown to result in higher supersaturation, faster reaction rates, and the formation of larger zirconia particles researchgate.net.

Reaction Time: Prolonging the reaction time can also influence morphology. Studies on ceria-zirconia composites have shown that extended hydrothermal treatment can lead to changes in particle shape and size, with some flower-like morphologies becoming less defined or leading to the formation of smaller particles over very long durations rsc.org.

Other Advanced Synthetic Pathways for this compound

Beyond hydrothermal and solvothermal methods, several other advanced techniques offer unique approaches to synthesizing this compound and its related oxides, often providing benefits such as rapid synthesis, energy efficiency, or specific morphological control.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is recognized as a clean, cost-effective, energy-efficient, and rapid method for preparing metal oxide nanoparticles, including zirconia. This technique offers advantages such as accelerated reaction rates, higher yields, and shorter reaction times compared to conventional heating methods nih.govresearchgate.net.

In microwave-assisted chemical processes, this compound precursors can be formed and then converted to zirconia nanoparticles. For instance, nanocrystalline ZrO₂ nanoparticles have been synthesized at 80 °C using a microwave-assisted method, starting from zirconium oxychloride octahydrate solution and sodium hydroxide. The resulting nanoparticles were typically spherical, 8-10 nm in size, and exhibited a mixed monoclinic and tetragonal phase nih.gov.

Microwave-assisted hydrothermal synthesis, combining the benefits of both techniques, has also been successfully employed. Precipitating this compound under strong alkaline pH conditions (e.g., by adding KOH to zirconyl chloride) followed by microwave heating can lead to the formation of tetragonal zirconia with a minor fraction of monoclinic phase. This two-step process can be very gentle and rapid, with heating times as short as 10 minutes and dwell times of 20 minutes at 180 °C elsevier.es. The precipitation of hydroxide before oxide formation significantly influences the development of crystalline phases, often leading to a higher proportion of the tetragonal phase elsevier.es.

Table 2: Microwave-Assisted Synthesis Parameters for Zirconia Nanoparticles

PrecursorBase/AdditiveMicrowave Power (W)Temperature (°C)Time (min)Resulting Phase(s)Particle Size (nm)Reference
Zirconium oxychloride octahydrateNaOH4208012Mixed t-ZrO₂, m-ZrO₂8-10 nih.gov
Zirconyl chlorideKOHNot specified18020t-ZrO₂, m-ZrO₂Not specified elsevier.es

Solution Combustion Synthesis

Solution combustion synthesis (SCS) is a facile, instantaneous, single-step, and energy-saving method for producing nanoparticles, including zirconium oxide. This method involves self-sustained exothermic reactions in an aqueous solution, typically initiated by heating a mixture of a metal precursor (oxidizer) and an organic fuel rsc.orgjwent.net.

For the synthesis of zirconium oxide nanoparticles, precursors like zirconium oxynitrate hydrate (B1144303) (ZrO(NO₃)₂·8H₂O) are commonly used as the oxidizer, with various organic compounds serving as fuels, such as urea (B33335) or plant extracts like Basella alba raw extract rsc.orgjwent.net. The process often begins with dissolving the metal salt and fuel in water, followed by heat treatment (e.g., at 300-400 °C) in a preheated muffle furnace. This leads to the rapid combustion of the mixture, releasing gases and forming a porous, often nanocrystalline, product rsc.org.

Prior to the combustion step, zirconium oxyhydroxide (a form of this compound) can be precipitated by adjusting the pH of the zirconium salt solution (e.g., to pH 9 using NH₄OH). This precipitate is then processed further with the fuel for combustion . This method can yield zirconia nanoparticles with cubic or tetragonal phases and crystallite sizes in the range of 6-12 nm rsc.orgjwent.net. Post-combustion annealing (e.g., at 600 °C for 2 hours) is often performed to ensure purity and crystallinity of the final ZrO₂ product .

Mechanochemical Routes

Mechanochemical synthesis involves inducing chemical reactions through mechanical force, typically by high-energy ball milling of solid reactants. This non-equilibrium solid-state process can lead to the formation of amorphous or nanocrystalline structures jmst.org. While direct mechanochemical synthesis of this compound is less commonly reported as a final product, it often appears as an intermediate phase in the mechanochemical production of zirconia.

For instance, nanocrystalline ZrO₂ particles can be prepared by heat treatment of an as-milled powder obtained from the mechanochemical reaction of ZrCl₄ and CaO. In this process, this compound forms after an initial heat treatment of the milled powder, completing at 250 °C. This amorphous Zr(OH)₄ then converts to ZrO₂ upon further heat treatment, with the removal of hydroxyl groups jmst.orgresearchgate.net. The formation of amorphous this compound (Zr(OH)₄) and calcium chloride (CaCl₂·2H₂O) occurs upon heating the as-milled ZrCl₄ and CaO mixture, where ZrCl₄ hydrolyzes and CaO adsorbs the produced HCl researchgate.net.

Mechanochemical techniques, such as liquid-assisted grinding (LAG), have also been explored for the synthesis of zirconium-based metal-organic frameworks (MOFs), which involve zirconium oxide clusters. These methods can enable synthesis without bulk solvents or aggressive conditions, offering a simplified and rapid room-temperature procedure nih.govrsc.org.

Advanced Characterization Techniques for Zirconium Hydroxide Structures

Spectroscopic Techniques for Structural Elucidation of Zirconium Hydroxide (B78521)

Spectroscopic methods are invaluable for probing the local environment, bonding, and functional groups within zirconium hydroxide.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS spectroscopy is a powerful tool for investigating the short-range structure of amorphous materials like this compound. It provides information on coordination numbers, bond distances, and the types of neighboring atoms around the zirconium center. Studies have utilized EXAFS to develop structural models for amorphous this compound, suggesting a framework based on two-dimensional linking of tetrameric units. rsc.org These units involve a combination of hydroxo- and oxo-bonds, along with bound water molecules. rsc.org

EXAFS, often combined with Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), has been used to examine this compound in aqueous solutions, revealing the structure of complexes and their transformation regularities. researchgate.netacs.orgresearchgate.net For instance, in the presence of sulfuric acid, this compound and oxychloride aqueous solutions can form open or closed trimers, with zirconium atoms bonded by sulfate (B86663) groups and terminal hydroxyl groups. researchgate.net

Raman Spectroscopy

Raman spectroscopy is highly sensitive to the vibrational modes of a material, making it effective for identifying different phases and structural changes in this compound during thermal treatment. For amorphous this compound, a characteristic Raman band is often observed around 560 cm⁻¹. scielo.org.mx As this compound calcines and transforms into crystalline zirconia, distinct Raman bands emerge for the tetragonal (t-ZrO₂) and monoclinic (m-ZrO₂) phases. For example, the tetragonal phase typically shows bands at 146 and 275 cm⁻¹, while the monoclinic phase exhibits numerous bands, including those at 180, 225, 338, and 382 cm⁻¹. researchgate.net In situ Raman spectroscopy can dynamically monitor these phase transformations, providing real-time insights into the structural evolution. mdpi.comkns.org

Table 1: Characteristic Raman Bands for Zirconia Phases Derived from this compound

Zirconia PhaseCharacteristic Raman Bands (cm⁻¹)References
Amorphous~560 scielo.org.mx
Tetragonal146, 275 researchgate.net
Monoclinic180, 225, 338, 382 researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups and chemical bonds present in this compound. Characteristic absorption bands for O-H stretching and bending vibrations of water and hydroxyl groups are typically observed in the region of 3400-3500 cm⁻¹ and around 1600 cm⁻¹. scielo.org.mxnanoient.org The vibration modes of Zr-O bonds in this compound precursors are generally found in the range of 400-750 cm⁻¹. nanoient.orgresearchgate.netneliti.com

FTIR studies have shown that the hydrolysis process can lead to a shift in characteristic peaks, indicating structural transformations. For instance, a shift from 3623.4 cm⁻¹ to 3445.6 cm⁻¹ can signify the transformation from ZrO(OH)₂ to Zr(OH)₄. journalssystem.com Upon calcination, the FTIR spectrum changes significantly, reflecting the dehydroxylation and formation of zirconia phases. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁴N NMR, ²⁹Si NMR)

NMR spectroscopy, while less commonly applied to the bulk this compound structure itself, can provide valuable insights into the local chemical environment, particularly when this compound is part of composite materials or when studying the speciation of anions in solution.

¹⁴N NMR Spectroscopy: This technique has been used to investigate the speciation of nitrate (B79036) anions in aqueous this compound sols. Studies revealed that the majority of nitrate anions are closely associated with the this compound nanoparticles, separated by layers of coordinated water molecules, rather than being directly coordinated to the surface. This association plays a role in maintaining the stability of the nanoparticle sols. acs.orgresearchgate.net

²⁹Si NMR Spectroscopy: While not directly characterizing this compound, ²⁹Si NMR is crucial for understanding materials where this compound precursors interact with silicon-containing compounds. For example, in the synthesis of zirconium-siloxane hybrid materials, ²⁹Si NMR can confirm the formation of Si-O-Zr linkages and characterize the silicon environment within the resulting inorganic framework. researchgate.net It is also used in the analysis of calcium silicate-based cements where zirconium oxide (often derived from this compound) is a component, helping to understand the structure of silicate (B1173343) phases. nih.gov

Scattering and Diffraction Methods for this compound Analysis

Scattering and diffraction techniques are fundamental for determining the long-range order, crystallinity, crystallite size, and phase composition of this compound and its transformation products.

X-ray Diffraction (XRD) and Dynamic XRPD Studies on this compound

X-ray Diffraction (XRD) is a primary technique for characterizing the crystallinity and phase composition of this compound. Amorphous this compound typically exhibits broad or absent diffraction peaks, indicating a lack of long-range order. journalssystem.comspiedigitallibrary.org As this compound undergoes thermal treatment (calcination), it transforms into crystalline zirconia phases, which are readily identifiable by their distinct XRD patterns. researchgate.netresearchgate.net

The calcination of amorphous this compound often leads to the formation of metastable tetragonal (t-ZrO₂) and stable monoclinic (m-ZrO₂) phases of zirconia. cambridge.orgresearchgate.netcambridge.org The specific phases formed and their relative proportions are highly dependent on the preparation conditions, calcination temperature, and heating rate. cambridge.orgresearchgate.netkaimosi.com For instance, the monoclinic phase is characterized by main diffraction peaks around 2θ = 28° and 31°, corresponding to the (-111) and (111) crystal planes. researchgate.net

Table 2: Typical XRD Peak Positions for Zirconia Phases

Zirconia PhaseCharacteristic 2θ Peaks (approx.)References
Monoclinic28°, 31° researchgate.net
Tetragonal30.25°, 35.10°, 50.41°, 60.02° scielo.org.co

Dynamic X-ray Powder Diffraction (XRPD) is a powerful technique that allows for real-time observation of structural and chemical changes during processes like calcination. cambridge.orgcambridge.orgresearchgate.net By collecting diffraction patterns at small temperature intervals during a heating sequence, dynamic XRPD studies have captured the onset of ordering within amorphous this compound and its progressive conversion into crystalline zirconia. cambridge.orgcambridge.org This includes monitoring peak growth and reduction in the amorphous component of the pattern with increasing temperature. cambridge.org Such studies are crucial for understanding the kinetics of the hydroxide-to-oxide crystallization and tetragonal-to-monoclinic conversion, which are influenced by factors like the final pH of the this compound precipitate. researchgate.net For example, changes in preparation pH can significantly alter crystallization and phase transformation temperatures.

The crystallite size of the formed zirconia phases can also be estimated from XRD patterns using methods like the Scherrer equation, providing insights into the nanostructure of the resulting materials. neliti.comscielo.org.cojmst.org

Wide-Angle X-ray Scattering (WAXS)

Wide-Angle X-ray Scattering (WAXS) is a powerful technique employed to investigate the bulk and surface structures of this compound, spanning from the nanoscale to the sub-microscale. researchgate.net WAXS provides critical information regarding the crystalline or amorphous nature of the material and the identification of various crystalline phases.

Research indicates that after aging at 25 °C, the fundamental building unit of this compound is composed of tetrameric and dimeric hydroxide species. researchgate.net These species form amorphous primary particles, approximately 3 nm in size, which subsequently aggregate into larger structures hundreds of nanometers in dimension. researchgate.net This hierarchical structure exhibits stability up to 60 °C under acidic and neutral conditions, and up to 40 °C under alkaline conditions. researchgate.net However, at elevated temperatures, specifically 90 °C under acidic conditions, and at 60 °C and 90 °C under alkaline conditions, WAXS measurements suggest the onset of crystallization within the solid phase. researchgate.net

Amorphous Zr(OH)4 typically presents broad peaks in its X-ray diffraction (XRD) patterns, which are indicative of its amorphous nature and short-range crystallographic ordering. nih.gov For instance, broad peaks have been observed at 30.1, 50.1, and 64.6° 2θ for amorphous Zr(OH)4. nih.gov this compound can maintain its amorphous state up to at least 673 K (400 °C), beyond which it tends to crystallize into tetragonal and monoclinic phases upon further heating. kaimosi.com Calcination of Zr(OH)4 at temperatures such as 300 °C and 400 °C for one hour can result in the formation of mixed crystalline phases, including zirconium titanium oxide (srilankite) and silicon dioxide (SiO2) crystals, which are distinct from zirconium dioxide (ZrO2) or titanium dioxide (TiO2) crystals. icm.edu.pl

Unpromoted ZrO2, when calcined at 873 K (600 °C), primarily exists in a crystalline form with the monoclinic phase predominating over the tetragonal phase. kaimosi.com The incorporation of various promoters into Zr(OH)4 significantly influences both the bulk and surface properties, often leading to an enhancement of the tetragonal zirconia phase and an increase in surface acidity. kaimosi.com A notable example is the observation of a complete tetragonal ZrO2 phase in Pt/Mo-ZrO2 catalysts. kaimosi.com Pure zirconia itself can exist in three distinct crystal structures: monoclinic (m-ZrO2), tetragonal (t-ZrO2), and cubic (c-ZrO2). lupinepublishers.com At room temperature, ZrO2 is typically in the monoclinic phase, with a transition to the tetragonal phase occurring around 1447 K (1174 °C), and further transformation to the cubic phase above 2650 K (2377 °C). lupinepublishers.com Additionally, ball-milling of this compound precipitates has been shown to influence the crystallization temperature and the resulting crystalline phases (either t-ZrO2 or m-ZrO2). kaimosi.com

Table 1: WAXS Findings for this compound

ConditionObserved Structure/PhaseCrystallite Size/CharacteristicsSource
25 °C (amorphous)Tetrameric and dimeric hydroxide species, amorphous primary particles~3 nm primary particles, aggregates hundreds of nm researchgate.net
Up to 60 °C (acidic/neutral), up to 40 °C (alkaline)Hierarchical amorphous structure stable- researchgate.net
90 °C (acidic), 60 °C/90 °C (alkaline)Crystallization suggestedLarge particles ~60 nm researchgate.net
Amorphous Zr(OH)4Broad peaks in XRD30.1, 50.1, 64.6° 2θ nih.gov
Calcination up to 673 K (400 °C)Amorphous- kaimosi.com
Calcination > 673 K (400 °C)Crystallization to tetragonal and monoclinic phases- kaimosi.com
Calcination at 300-400 °C (1 hr)Mixed crystals (zirconium titanium oxide, SiO2)- icm.edu.pl
Calcination at 873 K (600 °C) (unpromoted)Monoclinic ZrO2 dominating tetragonal- kaimosi.com
With promotersEnhanced tetragonal ZrO2 phase- kaimosi.com

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are indispensable techniques for elucidating the hierarchical structure of this compound, particularly its features from the nanoscale to the sub-microscale. researchgate.net These methods are sensitive to variations in electron density (SAXS) or scattering length density (SANS), providing information about particle size, shape, and arrangement.

Studies using SAXS have revealed that amorphous this compound solid phases, when aged in NaCl and CaCl2 solutions at 25 °C, exhibit a hierarchical structure. researchgate.net This structure consists of primary particles, typically a few nanometers in size, which then form larger aggregates exceeding 100 nm. researchgate.net The SAXS profiles further indicate that the size of these primary particles is influenced by the ionic strength and the specific electrolytes present in the sample solutions. researchgate.net Furthermore, the crystallization of amorphous primary particles has been shown to result in a reduction in the size of the larger aggregates, a finding corroborated by SAXS profiles. researchgate.net In specific synthesis routes, such as the controlled hydrolysis of zirconium carbonate in nitric acid followed by gentle heating, SAXS has successfully identified the presence of platelike this compound particles with an average width of 2.8 ± 0.4 nm and a thickness of 0.5 ± 0.1 nm. researchgate.net

Table 2: SAXS and SANS Findings for this compound

Condition/ObservationStructural InformationDimensions/CharacteristicsSource
Amorphous Zr(OH)4 aged at 25 °C (NaCl/CaCl2)Hierarchical structure: primary particles and aggregatesPrimary particles: few nm; Aggregates: >100 nm researchgate.net
Effect of ionic strength/electrolytesInfluences primary particle size- researchgate.net
Crystallization of amorphous primary particlesReduction in aggregate size- researchgate.net
This compound from controlled hydrolysisPlatelike particlesWidth: 2.8 ± 0.4 nm; Thickness: 0.5 ± 0.1 nm researchgate.net

Microscopic Characterization of this compound Architectures

Microscopic techniques are vital for direct visualization of the morphology, size, and spatial arrangement of this compound particles and films.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is extensively utilized to reveal the intricate bulk and surface structures of this compound, providing insights from the nanoscale to the sub-microscale. researchgate.net TEM observations have provided direct evidence for the existence of crystallized large particles, approximately 60 nm in size, which appear after aging at 90 °C under acidic conditions and at 60 °C and 90 °C under alkaline conditions. researchgate.net This crystallization is further supported by the appearance of a Guinier region in corresponding SAXS profiles. researchgate.net

TEM, in conjunction with Scanning Electron Microscopy (SEM), has been instrumental in characterizing heat-treated fibers that have been coated with this compound. kaimosi.com The decomposition of these coated fibers at 1200 °C resulted in the formation of single-phase, nanocrystalline cubic-yttria-stabilized zirconia (YSZ), with an average X-ray crystallite size ranging from 30 to 35 nm. kaimosi.com High-resolution TEM (HRTEM) combined with X-ray Energy Dispersive Spectroscopy (EDS) has also been applied to characterize Pd-Au/ZrO2 catalysts, offering detailed information on their morphology and chemical composition. kaimosi.com Furthermore, TEM has been effectively employed to characterize materials such as Zr(OH)4@W-ACF (this compound immobilized over woven activated carbon fabric), confirming the successful immobilization and morphology of the this compound component. nih.gov

Table 3: TEM Findings for this compound

Observation/ApplicationStructural/Morphological InformationDimensions/CharacteristicsSource
Aged Zr(OH)4 (90 °C acidic, 60/90 °C alkaline)Crystallized large particles~60 nm researchgate.net
Heat-treated Zr(OH)4-coated fibers (1200 °C)Single-phase, nanocrystalline cubic-YSZ30-35 nm crystallite size kaimosi.com
Pd-Au/ZrO2 catalystsMorphology, chemical composition of metallic particles- kaimosi.com
Zr(OH)4@W-ACF materialCharacterization of immobilized Zr(OH)4- nih.gov

Scanning Electron Microscopy (SEM)

Conformal, 50 nm thick amorphous this compound films, which were produced via cathodic electrodeposition, have been characterized using SEM (along with Atomic Force Microscopy, AFM). acs.org These films exhibited a root-mean-square (rms) roughness of approximately 6–8 nm and possessed nanoscale pores measuring around 2.4 nm. acs.org SEM-Energy Dispersive X-ray (EDX) analysis of this compound, synthesized through the hydrolysis of sodium zirconate, revealed distinct amorphous crystals with bright colors at various hydrolysis stages. icm.edu.pl Notably, at the 13th hydrolysis stage, the zirconium concentration in the product increased to 63.38%, while the silicon concentration decreased. icm.edu.pl

SEM has also been employed to examine the distribution and morphology of zirconia nanoparticles, identifying both monoclinic and cubic morphologies. researchgate.net Furthermore, in studies concerning zirconia micro-nanoflakes, SEM, in conjunction with EDS, demonstrated the presence of elliptical or irregular nanoflakes with highly exposed (001) facets. researchgate.net These nanoflakes were observed to have thicknesses ranging from 1 to 100 nm and lengths from 0.1 to 2.0 μm. researchgate.net

Table 4: SEM Findings for this compound

Observation/ApplicationStructural/Morphological InformationDimensions/CharacteristicsSource
Electrodeposited amorphous ZH filmsConformal films, roughness, nanoscale pores50 nm thick, ~6-8 nm rms roughness, ~2.4 nm pores acs.org
Zr(OH)4 from sodium zirconate hydrolysisDifferent amorphous crystals with bright colors; Zr concentration increased to 63.38% at 13th stage- icm.edu.pl
Zirconia nanoparticlesMonoclinic and cubic morphology- researchgate.net
Zirconia micro-nanoflakesElliptical/irregular nanoflakes with exposed (001) facetsThickness: 1-100 nm; Length: 0.1-2.0 μm researchgate.net

Thermal Analysis Methods for this compound Decomposition

Thermal analysis techniques are essential for understanding the thermal stability, decomposition pathways, and phase transformations of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a critical technique for studying the thermal decomposition behavior of this compound and its related compounds by measuring mass changes as a function of temperature. nih.govacs.org TGA provides insights into dehydration, dehydroxylation, and crystallization processes.

In the analysis of Zr(OH)4@W-ACF (this compound immobilized over woven activated carbon fabric), TGA revealed a 6.7% mass loss occurring between 100 and 280 °C, which is primarily attributed to the elimination of moisture from the sample. nih.gov A subsequent weight loss of approximately 8% was observed in the temperature range of 280 to 600 °C, corresponding to the slow thermal decomposition of the organic carbon structure. nih.gov Thermogravimetric Analysis Mass Spectrometry (TGA-MS) has been employed to characterize electrodeposited amorphous this compound films. acs.org This analysis indicated that calcination up to 500 °C led to a decrease in the decomposition activity towards dimethyl methylphosphonate (B1257008) (DMMP), a chemical warfare agent simulant. acs.org This reduction in activity was linked to the loss of hydroxyl groups and the conversion of the material to crystalline ZrO2. acs.org

Further investigations have shown that pretreatment of Zr(OH)4 by heating under a nitrogen (N2) flow or vacuum can reduce both its adsorption capacity and reactivity. researchgate.net Additionally, post-exposure heating resulted in further reactions, including the loss of phosphorus-containing species from the surface, underscoring the significance of thermal stability in its applications. researchgate.net Thermal analysis is also considered an appropriate method for optimizing the production of ZrO2 powders. kaimosi.com It facilitates the selection of products with a favorable microstructure for high sinter activity, aids in explaining phase formation and transformations, and allows for the estimation of the energy content of amorphous materials and the thermal stability of the tetragonal phase. kaimosi.com this compound synthesized via the sol-gel method, using precursors such as zirconium n-butoxide and 1-butanol, can be effectively characterized by TGA to assess its thermal properties. researchgate.net Moreover, combined thermal analysis and X-ray diffraction (XRD) studies have confirmed the presence of both monoclinic and tetragonal phases in zirconia fibers, with a distinct phase transition from tetragonal to monoclinic zirconium oxide observed at 1000 °C. researchgate.net

Table 5: TGA Findings for this compound

Material/ConditionTemperature Range (°C)Weight Loss (%)Attributed EventSource
Zr(OH)4@W-ACF100-2806.7Moisture elimination nih.gov
Zr(OH)4@W-ACF280-600~8Slow thermal decomposition of organic carbon structure nih.gov
Electrodeposited amorphous ZH filmsUp to 500Loss of hydroxyls, conversion to crystalline ZrO2 acs.org
Zirconia fibers1000Phase transition (tetragonal to monoclinic ZrO2) researchgate.net

Structural Evolution and Phase Transformations of Zirconium Hydroxide

Amorphous to Crystalline Transitions in Zirconium Hydroxide (B78521)

Zirconium hydroxide, as typically precipitated from aqueous solutions, exists in an amorphous state. uni-regensburg.detaylorandfrancis.com This lack of long-range crystallographic order is a defining characteristic of the initial material. The structure of this amorphous phase is thought to consist of polynuclear hydroxo complexes, with short-range ordering that can resemble the cubic phase of ZrO₂. jmst.org Analysis using X-ray pair distribution function (PDF) data suggests that in the amorphous Zr(OH)₄, zirconium atoms are coordinated by six or seven oxygen atoms, forming polyhedra that connect primarily by sharing edges to create two-dimensional sheets. acs.org

The transition from this amorphous state to a crystalline one is not spontaneous at room temperature but is induced by thermal treatment. The crystallization process is complex and does not occur at a single, sharply defined temperature. Instead, it is a kinetic process influenced by both temperature and time. Studies have shown that the crystallization of amorphous zirconia can begin at temperatures as low as 290°C, but achieving full crystallinity at such low temperatures can require extended periods, even days. scielo.org.mx For example, at 348°C, it may take 8 hours to achieve 100% crystallization. scielo.org.mx Other research indicates that the onset of crystallization, specifically into the tetragonal phase, occurs at around 434°C to 450°C, often observed as a sharp exothermic peak in differential thermal analysis (DTA). jmst.orgresearchgate.net This transition represents the reorganization of the disordered amorphous network into a more ordered, crystalline lattice. The nature of the precursor, including the pH of precipitation, can also significantly influence the crystallization temperature. kaimosi.com

Influence of Calcination Temperature on this compound Crystallinity and Polymorphism

The calcination temperature is a critical parameter that dictates the crystallinity and the specific polymorphic form of the resulting zirconium oxide. Zirconia can exist in three main crystalline forms: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). akjournals.comgc.dental The thermodynamically stable phase at room temperature is monoclinic, which transforms to tetragonal at approximately 1170°C and then to cubic at temperatures above 2370°C. akjournals.com However, upon calcining amorphous this compound, a different sequence of phase formation is observed, often involving the initial formation of metastable phases.

Generally, the thermal decomposition of amorphous this compound first leads to the crystallization of a metastable tetragonal phase at relatively low temperatures, typically in the range of 400°C to 550°C. researchgate.netmdpi.com This tetragonal phase can remain stable up to higher temperatures than in bulk zirconia, a phenomenon often attributed to the small crystallite size and surface energy effects. jmst.org As the calcination temperature is increased further, typically above 600°C, the metastable tetragonal phase begins to transform into the stable monoclinic phase. researchgate.net The amount of the monoclinic phase increases with rising temperature. For instance, one study showed that the weight percentage of the monoclinic phase increases steadily from 400°C to 1700°C, while the tetragonal phase peaks around 450°C and then diminishes, largely disappearing by 1100°C. jmst.org

The formation of the cubic phase from this compound calcination is less common without the presence of stabilizing dopants, though some studies suggest its possible formation, particularly in the presence of certain impurities or as a transient phase. acs.org The addition of dopants like yttria (Y₂O₃) can stabilize the tetragonal or cubic phases at room temperature. gc.dental

The following table summarizes the effect of calcination temperature on the phase composition of zirconia derived from this compound, based on various research findings.

Calcination Temperature (°C)Predominant Crystalline PhasesObservations
< 400AmorphousThe material remains largely amorphous, with some initial ordering possible with prolonged heating. acs.orgscielo.org.mx
400 - 550Tetragonal (metastable)Crystallization into the tetragonal phase is initiated and becomes the dominant phase. jmst.orgresearchgate.net
600 - 800Tetragonal + MonoclinicThe transformation from tetragonal to monoclinic phase begins and progresses. The proportion of the monoclinic phase increases with temperature. researchgate.netresearchgate.net
> 800Monoclinic (predominantly)The monoclinic phase becomes the dominant and thermodynamically stable phase. The tetragonal phase may persist in small amounts, especially if stabilized by small crystallite size, but generally vanishes by 1100°C. jmst.orgacs.org

Dehydroxylation Processes and Water Loss Mechanisms in this compound

The thermal treatment of this compound is fundamentally a dehydration and dehydroxylation process, where water is progressively removed from the material structure. This water loss occurs in distinct stages, which can be identified using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). taylorandfrancis.comjmst.orgakjournals.com

The process generally involves three main stages of water loss:

Removal of Physisorbed and Adsorbed Water: The first stage occurs at relatively low temperatures, typically from room temperature up to around 120-200°C. taylorandfrancis.comjmst.orgakjournals.com This corresponds to the loss of loosely bound water molecules adsorbed on the surface of the this compound particles and water trapped within the pores of the gel-like structure. This stage is usually characterized by a significant endothermic peak in DTA curves. jmst.orgresearchgate.net

Loss of Coordinated Water/Structural Water: The second stage involves the removal of more strongly bound water molecules, often described as coordinated water or structural water from hydroxyl groups. This process occurs over a broader and higher temperature range, often between approximately 120°C and 410°C. taylorandfrancis.comakjournals.com This dehydroxylation involves the condensation of adjacent hydroxyl (-OH) groups to form water (H₂O) and stable Zr-O-Zr (oxo) bridges. ntu.edu.sg

Final Dehydroxylation and Oxide Formation: The final stage of water loss happens concurrently with the crystallization of amorphous zirconia, typically in the range of 400°C to 500°C. akjournals.com This involves the removal of the remaining, most tightly bound hydroxyl groups from the structure as it reorganizes into a crystalline oxide. The total mass loss from room temperature can be substantial, with some studies reporting a total loss of around 26% to 44.1% upon heating to high temperatures. scielo.org.mxakjournals.comresearchgate.net TGA-MS analysis has confirmed that the primary species desorbing from the surface during heating are water and, to a lesser extent, carbon dioxide, which may originate from adsorbed atmospheric CO₂ or carbonate impurities. dtic.mil

Formation and Stability of Intermediate Zirconium Oxide Phases

The transformation of this compound to stable monoclinic zirconia is not a direct process but proceeds through the formation of intermediate phases. The most significant of these are amorphous zirconia (a-ZrO₂) and metastable tetragonal zirconia (t-ZrO₂).

Initially, the dehydroxylation of Zr(OH)₄ leads to the formation of an amorphous zirconium oxide (a-ZrO₂). scielo.org.mxchemrxiv.org This intermediate phase is essentially dehydrated this compound that has not yet undergone crystallization. Further heating of this amorphous zirconia triggers its reorganization into a crystalline structure. acs.org One study noted that heating to 250°C results in a new type of amorphous phase with a more three-dimensional network before crystallization occurs at higher temperatures. acs.org

Upon crystallization, the first crystalline phase to typically form is metastable tetragonal zirconia (t-ZrO₂). jmst.orgscielo.org.mxresearchgate.net The formation of this phase is kinetically favored over the thermodynamically stable monoclinic phase at these lower temperatures. The stability of this metastable tetragonal phase is a key aspect of zirconia synthesis. It is often attributed to the high surface energy associated with the very small crystallite sizes formed during the initial crystallization. jmst.org As long as the crystallite size remains below a critical threshold (often cited as being in the nanometer range), the tetragonal phase can be retained. ceramics-silikaty.cz

As the calcination temperature increases, these nanocrystallites grow. Once they exceed the critical size, the metastable tetragonal phase transforms into the stable monoclinic phase. jmst.org Therefore, the transformation sequence can be summarized as:

Zr(OH)₄ → a-ZrO₂ → t-ZrO₂ (metastable) → m-ZrO₂ (stable) scielo.org.mx

The presence and stability of these intermediate phases are crucial as they determine the properties of the final zirconia material. For many applications, retaining the tetragonal phase at room temperature is desirable due to its superior mechanical properties, and this is often achieved by controlling the crystallite size or by introducing stabilizing dopants. gc.dentalharvard.edu

Surface Chemistry and Interfacial Phenomena of Zirconium Hydroxide

Characterization and Reactivity of Surface Hydroxyl Groups on Zirconium Hydroxide (B78521)

The surface of zirconium hydroxide (Zr(OH)₄) is characterized by the presence of intrinsic hydroxyl groups, which are crucial for its catalytic and adsorption reactivity. researchgate.net These surface hydroxyls can be identified and quantified using techniques such as ¹H MAS NMR and X-ray photoelectron spectroscopy (XPS). researchgate.netguildassociates.com Studies have distinguished between bridging hydroxyl groups (b-OH) and terminal hydroxyl groups (t-OH) on the Zr(OH)₄ surface. acs.orgresearchgate.netresearchgate.netguildassociates.comacs.org

For instance, dehydrated this compound has been reported to contain approximately 13 mmol/g of bridging hydroxyl groups and 3.9 mmol/g of terminal hydroxyl groups, yielding a ratio of 3.4:1. researchgate.net The presence and concentration of these hydroxyl groups are maintained even upon hydration, with only bulk water being adsorbed on the surface. researchgate.net

The reactivity of Zr(OH)₄ is directly linked to the nature of these surface hydroxyl groups. Bridging hydroxyl groups often exhibit Brønsted acidity, while terminal hydroxyl groups can show Brønsted basicity, endowing this compound with amphoteric acid-base characteristics. researchgate.net These diverse hydroxyl species, along with coordinatively unsaturated metal cations (Zrδ⁺) and oxygen vacancies, act as active centers for various surface reactions. researchgate.netresearchgate.net For example, terminal hydroxyl groups have been observed to participate in the removal of reactants or reaction products like hydrochloric acid (HCl). guildassociates.com The loss of free hydroxyls through a condensation mechanism can occur at elevated temperatures (e.g., above 200 °C), impacting the material's reactivity. dtic.mil

Mechanisms of Contaminant Adsorption on this compound Surfaces

Zirconium-based adsorbents, including this compound, are highly effective in removing various aqueous contaminants such as heavy metals, arsenic, fluoride (B91410), and phosphate (B84403). frontiersin.orgfrontiersin.org The primary mechanisms governing the uptake of these contaminants by this compound surfaces include ligand exchange, surface complexation, Lewis acid-base interactions, and electrostatic interactions. frontiersin.orgfrontiersin.org

Ligand exchange is a significant mechanism for contaminant adsorption on this compound, particularly for anionic species. frontiersin.orgfrontiersin.org In this process, water molecules or hydroxyl ions coordinated to the zirconium centers on the surface are replaced by the adsorbate. frontiersin.org For instance, the adsorption of phosphate on this compound frequently involves ligand exchange between phosphate ions and the hydroxyl groups on the adsorbent surface, leading to the formation of inner-sphere complexes. acs.orgresearchgate.netresearchgate.netjst.go.jp Similarly, arsenate (As(V)) adsorption on zirconium-based materials has been confirmed to occur via a ligand-exchange mechanism involving Zr-OH sites. surfacesciencewestern.com This mechanism is often dominant in neutral to alkaline solutions for arsenate adsorption. surfacesciencewestern.com

Surface complexation models are chemical models that describe adsorption phenomena using an equilibrium approach, explicitly defining equilibrium constant expressions for surface complexes. usda.gov These models incorporate mass balance equations for surface sites and charge balance equations for surface planes of adsorption. usda.gov For zirconium-based adsorbents, surface complexation formation is a key mechanism for contaminant uptake. frontiersin.orgfrontiersin.org This involves the formation of inner-sphere surface complexes where the adsorbate directly binds to the zirconium surface sites. rsc.orgresearchgate.net The theory helps in understanding the molecular description of adsorption and in calculating thermodynamic properties related to the interaction between the adsorbate and the adsorbent surface. usda.gov

Zirconium is characterized as a typical Lewis acid due to its unsaturated electronic orbit and available coordination sites capable of accepting electron pairs. frontiersin.org This Lewis acidity plays a crucial role in the interactions at the this compound interface. Electron pair donors, such as water molecules or hydroxide ions in aqueous solutions, can coordinate to these available sites. frontiersin.org Contaminants can also interact with the surface through Lewis acid-base mechanisms. For example, the strong interaction of carboxylic acids with the hard Lewis acid sites on zirconia has been observed. nih.gov The effectiveness of this compound in decomposing chemical warfare agent simulants, such as dimethyl methylphosphonate (B1257008) (DMMP), is partly attributed to Lewis acid-base interactions. acs.orgresearchgate.net The synergistic effect of Lewis acid and base sites on zirconium oxide (a closely related material to this compound) has been shown to enhance catalytic reactions. acs.org

Electrostatic interactions also significantly contribute to the adsorption of contaminants on this compound surfaces. frontiersin.orgfrontiersin.org The surface charge of the adsorbent, which is influenced by the solution pH, dictates the nature and strength of these interactions. rsc.org For instance, the enhanced adsorption of phosphate on this compound, particularly when modified with ammonium (B1175870) groups, is directly related to electrostatic interactions between quaternary ammonium groups and phosphate ions. acs.orgresearchgate.netresearchgate.net For phosphate adsorption, when the pH is below 4.19, electrostatic attraction and hydrogen bonding are the primary mechanisms, while ligand exchange dominates at higher pH values. researchgate.net Similarly, the adsorption of cationic species, such as certain heavy metals or zirconium ions themselves, can be influenced by electrostatic attraction with negatively charged hydroxide layers. rsc.orgresearchgate.netwrc.org.za

Lewis Acid-Base Interactions at the this compound Interface

Interactions of this compound with Specific Inorganic Species

This compound demonstrates notable interactions with a range of inorganic species, making it a versatile material for environmental remediation.

Sulfur Dioxide (SO₂): this compound has been shown to be an effective substrate for removing sulfur dioxide from air streams. researchgate.netresearchgate.net Temperature-programmed desorption studies indicate that SO₂ is strongly retained by the surface hydroxyl groups of Zr(OH)₄. researchgate.net The adsorption enthalpy, entropy, and bond lengths for SO₂ on this compound have been estimated, suggesting strong interactions. researchgate.net

Carbon Dioxide (CO₂): Carbon dioxide can interact with the this compound surface, forming adsorbed (bi)carbonates and interfacial carbonate complexes. acs.orgresearchgate.net The stability of these carbonaceous adsorbates is dependent on the partial pressures of CO₂ and water. acs.org High concentrations of CO₂ can reduce the decomposition kinetics of other adsorbed species by occupying active sites on the Zr(OH)₄ surface. acs.orgresearchgate.net

Nitrogen Dioxide (NO₂): this compound can also adsorb nitrogen dioxide. researchgate.net Microbreakthrough capacity measurements have shown a significant sorption of NO₂ on Zr(OH)₄, and its presence can reduce the decomposition of other adsorbed chemical agents. researchgate.net

Phosphate: this compound is highly effective for phosphate removal from aqueous solutions. frontiersin.orgfrontiersin.orgacs.orgresearchgate.netresearchgate.netjst.go.jpresearchgate.net The adsorption capacity is influenced by pH, with higher capacities often observed at lower pH values. researchgate.net Maximum adsorption capacities for phosphate on this compound can be substantial, for example, 155.04 mg/g for dimethylamine-modified this compound. acs.orgresearchgate.net The mechanisms involved include ligand exchange, inner-sphere complexation, and electrostatic interactions. acs.orgresearchgate.netresearchgate.netjst.go.jp

Arsenic: Zirconium-based adsorbents, including this compound, are attractive for arsenic removal, particularly arsenate (As(V)). frontiersin.orgfrontiersin.orgsurfacesciencewestern.comacs.org The adsorption of As(V) occurs effectively over a wide pH range (e.g., pH 4–9) and is primarily governed by a ligand-exchange mechanism involving Zr-OH sites, leading to the binding of As(V) to Zr-sites. surfacesciencewestern.com While electrostatic interactions can play a role, ligand exchange is often the predominant mechanism, especially in neutral to alkaline solutions. surfacesciencewestern.com

Fluoride: Zirconium (hydro)oxides exhibit high adsorption efficiency for fluoride. frontiersin.orgfrontiersin.org Hydrous zirconium oxide has demonstrated better adsorption capacity for fluoride compared to zirconium oxide, with reported capacities as high as 124 mg/g. frontiersin.org The adsorption process can be effective over a wide pH range (e.g., pH 3–9). wrc.org.za

Heavy Metals: Zirconium-based materials are promising for the removal of various heavy metals from aqueous solutions. frontiersin.orgfrontiersin.org Specific examples of heavy metals that can be removed include lead, zinc, copper, cadmium, chromium, strontium, and uranyl ions. frontiersin.orgresearchgate.netresearchgate.net While single zirconium metal adsorbents may be less efficient for metal cations due to similar Lewis acid characteristics, mixed metal oxide adsorbents incorporating zirconium with other metals like titanium or manganese can effectively remove these cations. frontiersin.org The mechanisms for heavy metal adsorption can involve ion exchange, inner-sphere surface complexation, electrostatic interactions, and coordination/chelation. researchgate.net

Table 1: Adsorption Performance of this compound and Related Adsorbents for Select Contaminants

Adsorbent TypeAdsorbateMaximum Adsorption Capacity (mg/g)Optimal pHKey Mechanism(s)Source
This compound (Dimethylamine modified)Phosphate155.04Not specified (enhanced at various pH)Ligand exchange, Electrostatic interactions, Inner-sphere complex acs.orgresearchgate.net
Hydrous Zirconium OxideFluoride124Not specifiedNot specified frontiersin.org
Zirconium-based MOFArsenate (As(V))2784–9Ligand exchange surfacesciencewestern.com
This compoundSO₂~90 mg SO₂ per cm³ bed volumeRoom temperatureStrong retention by surface hydroxyl groups researchgate.net
This compoundPhosphate30.40 (at 22 °C)4.0Electrostatic attraction, Hydrogen bonding, Ligand exchange researchgate.net
This compoundPhosphate120+ (mg PO₄³⁻/g)2–7Electrostatic attraction, Hydrogen bonding, Ligand exchange researchgate.net
This compoundUranyl ions (U(VI))Not specified (practically complete removal)Alkaline mediaIon exchange, Interaction with functional groups researchgate.net

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Interactions of this compound with Specific Organic Species (e.g., Dimethyl Methylphosphonate - DMMP)

This compound (Zr(OH)₄) exhibits significant reactivity towards various organic species, particularly organophosphorus compounds such as dimethyl methylphosphonate (DMMP), which serves as a common simulant for highly toxic nerve agents like sarin (B92409) (GB) jh.edumdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.net. The interaction of DMMP with Zr(OH)₄ surfaces involves complex adsorption and decomposition pathways, making Zr(OH)₄ a promising material for chemical decontamination and sequestration applications jh.edunih.govkennesaw.edudtic.mil.

Adsorption Mechanisms

DMMP molecules interact with this compound surfaces through multiple binding configurations. Density functional theory (DFT) calculations on the cyclic tetramer of this compound, [Zr₄(OH)₁₆], indicate that DMMP can bind via its phosphoryl oxygen (P=O) nih.govacs.orgacs.org. This binding can occur through the formation of a strong hydrogen bond to a bridging hydroxyl group or a coordinate bond to a coordinatively unsaturated zirconium atom nih.govacs.orgacs.org. Both hydrogen-bonded complexes and Lewis adducts, where the phosphoryl oxygen is bound to coordinatively unsaturated Zr atoms, exhibit similar energies nih.govacs.orgacs.org. Initial adsorption often involves the interaction of DMMP molecules with Lewis acidic sites and/or surface hydroxyl groups on the catalyst surface via hydrogen bonding mdpi.com. Studies using X-ray photoelectron spectroscopy (XPS) have elucidated the uptake of DMMP to zirconium oxide clusters, with one DMMP molecule adsorbed per cluster and minimal thermal molecular desorption observed up to 673 K jh.eduuni-konstanz.de.

Decomposition Pathways and Products

The decomposition of DMMP on Zr(OH)₄ surfaces primarily proceeds via the scission of a P-OCH₃ bond jh.edunih.govacs.org. Two main hydrolysis mechanisms have been identified: an addition-elimination mechanism involving a same-site terminal hydroxyl group, and a direct interchange between a terminal hydroxyl group and a methoxy (B1213986) group of DMMP nih.govacs.orgacs.org. Computational studies show that the addition-elimination pathway is both kinetically and thermodynamically favored over the direct interchange nih.govacs.org.

Upon adsorption, dissociative adsorption of DMMP can occur at room temperature, leading to the breaking of a P-OCH₃ bond jh.eduuni-konstanz.de. Further decomposition accompanies an increase in temperature above 473 K jh.eduuni-konstanz.de. Key reaction products observed include methanol (B129727) (CH₃OH), methyl methylphosphonate, and methoxy degradation products mdpi.comnih.gov. Temperature-programmed desorption/reaction (TPD/R) experiments have shown the evolution of methanol as a major reaction product with desorption peaks centered around 410 K and 575 K jh.eduuni-konstanz.de. Minor reaction products such as dimethyl ether (CH₃OCH₃) and formaldehyde (B43269) (CH₂O) have also been observed, with desorption peaks centered around 560 K and 620 K, respectively jh.eduuni-konstanz.de. The resulting phosphorus-containing species following P-OCH₃ bond scission generally exhibit a lower P 2p binding energy due to bonding of the phosphorus center to a lattice oxygen or a surface oxygen from a deprotonated hydroxyl species jh.edu.

The reactivity of Zr(OH)₄ is largely attributed to its diverse surface hydroxyl species and defect sites nih.govkennesaw.edu. Amorphous Zr(OH)₄ has demonstrated high reactivity, outperforming some zirconium(IV) metal-organic frameworks (MOFs) in both uptake and decomposition of DMMP researchgate.netkennesaw.edu. Bulk crystalline zirconium(IV) oxide (ZrO₂) is generally unreactive toward DMMP decomposition due to a lack of coordinatively unsaturated Zr sites jh.edu.

Environmental Influences on Reactivity

Environmental factors can influence the interaction of DMMP with Zr(OH)₄. For instance, high concentrations of carbon dioxide (CO₂) can reduce DMMP decomposition kinetics by occupying active sites on Zr(OH)₄ with carbonaceous adsorbates nih.gov. Conversely, elevated humidity has been shown to promote the hydrolysis of adsorbed DMMP on Zr(OH)₄, leading to methanol production and regeneration of free hydroxyl species, thus demonstrating the material's promise for decontamination under diverse real-world conditions nih.gov.

Table 1: Key Desorption Temperatures of DMMP Decomposition Products on Zirconium-based Materials

ProductDesorption Peak Temperature (K)Reference
Methanol410, 575 jh.eduuni-konstanz.de
Dimethyl Ether560 jh.eduuni-konstanz.de
Formaldehyde620 jh.eduuni-konstanz.de

Theoretical and Computational Investigations of Zirconium Hydroxide

Ab Initio Molecular Dynamics (AIMD) Simulations of Zirconium Hydroxide (B78521) Systems

Ab Initio Molecular Dynamics (AIMD) is a computational method that simulates the movement of atoms in a system over time, based on forces calculated directly from first-principles electronic structure theory, typically DFT. aip.orgdoi.orgarxiv.org This avoids the need for empirical potentials, allowing for the modeling of complex processes like chemical reactions and structural transformations. AIMD has been effectively used to study the properties of zirconium-based materials, including zirconium hydroxide and zirconia, by simulating their behavior at finite temperatures. aip.orgacs.org For instance, AIMD simulations have been employed to generate realistic amorphous zirconia (a-ZrO₂) structures by melting and cooling bulk samples and to investigate the dynamics at oxide/semiconductor and oxide/water interfaces. aip.orgchemrxiv.org

The structure of amorphous this compound is of significant interest due to its application as an adsorbent for toxic substances. acs.org AIMD simulations, based on DFT, have been instrumental in developing and validating models for this material. acs.orgchemrxiv.org

Starting from an idealized, ordered structure composed of two-dimensional polymeric Zr(OH)₄ layers, AIMD simulations at 300 K and higher temperatures reveal a transition to an amorphous state. acs.org This disordering is not merely a physical rearrangement but occurs simultaneously with a chemical reaction between acidic bridging hydroxyl (OH) groups and basic terminal OH groups. This reaction produces water (H₂O) and forms stable Zr–O–Zr bridges, contributing to the amorphous nature of the final structure. acs.org

These computational models have been validated by comparing their output with experimental data. For example, the radial distribution functions (RDFs) calculated from the simulated amorphous structures of Zr(OH)₄ and a-ZrO₂ show good agreement with experimental results, confirming that the models accurately reproduce the real material's structure. acs.orgchemrxiv.org Furthermore, computed infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectra for the amorphous model align well with experimental spectra. acs.org The models also successfully predict chemical properties, such as the acidity of different hydroxyl groups and the reaction mechanisms with gases like sulfur dioxide (SO₂), further indicating their suitability for analyzing the adsorptive properties of amorphous Zr(OH)₄. acs.org

Advanced Functional Materials Derived from Zirconium Hydroxide Precursors

Role of Zirconium Hydroxide (B78521) in Zirconia Ceramic Synthesis and Phase-Controlled Materials

Zirconium hydroxide serves as a crucial precursor for the synthesis of zirconia (ZrO₂) ceramics, a material highly valued for its superior chemical, thermal, and mechanical properties xingluchemical.comceramics-silikaty.czscispace.com. The transformation of this compound into zirconia typically occurs through thermal decomposition (calcination), where Zr(OH)₄ converts to ZrO₂ with the release of water frontiersin.orgkaimosi.comresearchgate.net.

The ability to control the crystalline phases of zirconia (monoclinic, tetragonal, and cubic) is paramount for tailoring its properties for specific applications. This compound precursors allow for the precise control of these phases through various synthesis parameters, including pH, temperature, and the addition of stabilizing agents or chelating agents ceramics-silikaty.czkaimosi.comresearchgate.netmdpi.comresearchgate.net. For instance, metastable tetragonal zirconia (t-ZrO₂) is particularly sought after due to its enhanced mechanical properties, such as high toughness ceramics-silikaty.czscispace.com.

Several methods utilize this compound for phase-controlled zirconia synthesis:

Sol-gel method : This approach, often employing precursors like zirconium n-butoxide, allows for the synthesis of pure this compound, which can then be calcined at specific temperatures (e.g., 400-600 °C) to yield zirconia with desired properties kaimosi.com.

Hydrothermal method : Modified hydrothermal methods, using zirconium oxychloride as a zirconium source and additives like propanetriol, have successfully produced zirconia nanoparticles with a pure tetragonal phase and good dispersion at relatively low temperatures (e.g., 7.3 nm average particle size) mdpi.com.

Controlled hydrolysis : this compound nanoparticles can be produced by controlled hydrolysis of zirconium carbonate, followed by gentle heating, leading to plate-like particles researchgate.net.

Ball-milling : Mechanical activation through ball-milling of this compound precipitates can influence the crystallization temperature and lead to the formation of either tetragonal or monoclinic ZrO₂ kaimosi.com.

The calcination temperature significantly affects the resulting zirconia phase. For example, this compound gel can continuously dehydrate up to 500 °C, with exothermic processes between 349 and 460 °C attributed to the nucleation of tetragonal zirconia. Annealing at 400 °C can yield a stable tetragonal phase, while temperatures between 600 °C and 800 °C result in mixed tetragonal/monoclinic phases, and 1000 °C or higher typically leads to a pure monoclinic phase researchgate.net.

This compound as a Component in Composite Materials Fabrication

This compound is a valuable component in the fabrication of diverse composite materials, imparting enhanced properties to the final products. Its reactivity and ability to form stable structures make it suitable for integration with other materials.

Key examples of composite materials incorporating this compound or its derivatives include:

Zirconium oxide-aluminum oxide composites : A manufacturing technology involves using a zirconium oxychloride aqueous solution to infiltrate aluminum hydroxide, followed by neutralization with ammonia (B1221849) water. This process causes this compound to precipitate and cover the aluminum hydroxide, leading to the formation of a zirconium-aluminum compound after forming and sintering. These composites find applications in hard materials, high-temperature resistant materials, ceramic materials, electromagnetic materials, and adsorption materials, particularly as catalytic agents and their carrier materials google.com.

Zirconia-hydroxyapatite (HAp) composites : While often using zirconia directly, the precursor route through this compound is implied in some synthesis methods. These composites aim to combine the high mechanical properties of zirconia with the bioaffinity of HAp, creating materials suitable for bone restorative applications with mechanical strength similar to biocortical bone (e.g., ZrO₂/HAp=70/30 ratio) nih.gov.

Composite oxides/hydroxides for automotive catalysts : this compound can be part of composite hydroxides or oxides comprising alumina (B75360) and zirconia, and optionally rare earth oxides like ceria or lanthana. These are formed by precipitating metal hydroxides from aqueous metal salt solutions with a caustic alkali at a pH greater than 8.5. Such composites are designed for automotive catalyst applications, addressing issues like sulfate (B86663) and chloride levels patsnap.com.

Amorphous zirconium (hydr)oxide/MgFe layered double hydroxides composite : This composite has been synthesized for efficient phosphate (B84403) removal from water, where the amorphous zirconium (hydr)oxide on the surface of the layered double hydroxides increases the number of active binding sites and surface area for adsorption gjesm.net.

Application of this compound as Precursors for Metal-Organic Frameworks (MOFs)

This compound and related zirconium compounds serve as critical precursors in the synthesis of Metal-Organic Frameworks (MOFs), particularly the highly stable zirconium-based MOFs (Zr-MOFs). Zr-MOFs are renowned for their robust coordination bonds between metal nodes and organic ligands, leading to exceptional stability sci-hub.se.

The hexanuclear zirconium cluster, often represented as Zr₆O₄(OH)₄(COO)₆, forms the inorganic node or secondary building unit (SBU) in many Zr-MOFs, with UiO-66 being a prominent example sci-hub.sechemrxiv.orggoogle.comresearchgate.net. While zirconium chloride (ZrCl₄) and zirconyl nitrate (B79036) (ZrO(NO₃)₂·xH₂O) are common metallic precursors, zirconyl chloride (ZrOCl₂·8H₂O) is frequently used and contains bridging hydroxide groups and terminal water molecules as part of its structure, making it a direct source of this compound species for MOF synthesis chemrxiv.org.

The choice of zirconium precursor significantly influences the physicochemical properties of the resulting MOF, including its crystallinity, porosity, and surface chemistry chemrxiv.org. For instance, MOF-808 synthesized from different zirconium precursors (ZrCl₄, ZrOCl₂·8H₂O, and ZrO(NO₃)₂·xH₂O) exhibited variations in surface area, indicating the impact of the precursor on the MOF's porous structure chemrxiv.org.

Recent advancements emphasize "green chemistry" approaches in MOF synthesis, where this compound or zirconium carbonate are considered more environmentally friendly metal sources due to their harmless by-products (water and carbon dioxide) compared to conventional corrosive or toxic zirconium salts sci-hub.se. Zirconium acetate, which produces acetic acid as a harmless by-product, has emerged as a promising green metal source for the pilot-scale production of Zr-MOFs, aligning with both environmental sustainability and mass-production demands sci-hub.se.

Development of this compound-Based Adsorbents and Ion Exchangers

This compound and its derivatives are extensively developed as adsorbents and ion exchangers due to their unique surface chemistry, high specific surface area, and chemical stability frontiersin.orgzhuoerchem.comfrontiersin.org. They are particularly effective in removing a wide range of aqueous contaminants, including heavy metals, arsenic, fluoride (B91410), and phosphate frontiersin.orggjesm.netzhuoerchem.comfrontiersin.orgresearchgate.netresearchgate.net.

As ion exchangers, insoluble hydrated oxides of polyvalent metals, including Zr(IV), exhibit high efficiency and selectivity icm.edu.plrsc.orgscispace.com. Their ion exchange properties are influenced by synthesis conditions such as pH, precipitation temperature, and the concentration and type of the final compound icm.edu.pl. Depending on the process conditions, zirconium oxy-hydroxide can act as either a cation or an anion exchanger icm.edu.pl. For instance, precipitation of zirconyl nitrate or chloride solutions with ammonia at pH ~9 yields a material with good anion-exchange properties icm.edu.pl.

Design and Engineering for Enhanced Adsorption Capacity for Aqueous Contaminants

The design and engineering of this compound-based adsorbents focus on maximizing their capacity for various aqueous contaminants. Key factors influencing adsorption performance include:

Surface Area and Porosity : Adsorbents with smaller particle sizes and larger specific surface areas generally exhibit higher adsorption capacities frontiersin.org. Mesoporous structures are often engineered to provide efficient sorption icm.edu.pl.

Surface Chemistry : The primary mechanisms for contaminant uptake involve Lewis acid-base interactions, ligand exchange, and surface complexation frontiersin.orggjesm.netfrontiersin.orgsurfacesciencewestern.com. Zirconium (hydro)oxides possess unique surface chemistry that facilitates strong binding with both anionic and cationic contaminants frontiersin.orgfrontiersin.org.

Optimal pH : Adsorption efficiency is often highly dependent on the pH of the solution. For instance, zirconium (hydro)oxides typically show higher adsorption efficiency for anions like fluoride and phosphate frontiersin.org. For phosphate removal, an optimum adsorption capacity of 25.15 mg-P/g was obtained at pH 4 using an amorphous zirconium (hydr)oxide/MgFe layered double hydroxides composite gjesm.net. Arsenate (As(V)) removal by Zr-MOF is effective in the pH range of 4–9, with a maximum adsorption capacity of 278 mg/g surfacesciencewestern.com.

Composite Materials : Combining this compound with other materials can enhance adsorption properties. Examples include:

this compound-coated magnetic materials for anionic dye removal .

this compound nanoparticle-encapsulated magnetic biochar composites for arsenite (As(III)) and arsenate (As(V)) capture researchgate.net.

Amorphous zirconium (hydr)oxide/MgFe layered double hydroxides composites, which significantly increase active binding sites and surface area for phosphate adsorption gjesm.net.

The table below summarizes some reported adsorption capacities of zirconium (hydro)oxide adsorbents for various contaminants:

Adsorbent TypeAdsorbateMaximum Adsorption Capacity (mg/g)Optimal pHReferences
Zirconium (hydro)oxidesPhosphate25.154 gjesm.net
Zirconium (hydro)oxidesArsenate2784-9 surfacesciencewestern.com
Zirconium (hydro)oxidesFluorideHigh efficiencyNot specified frontiersin.org
Zirconium (hydro)oxidesChromiumHigh efficiencyNot specified frontiersin.org
Zirconium (hydro)oxidesMercuryHigh efficiencyNot specified frontiersin.org
Zirconium (hydro)oxidesSO₂90 mg SO₂/cm³ bed volumeRoom temp. researchgate.net

Mechanisms of Regeneration for this compound Adsorbents

Regeneration is a critical aspect of adsorbent reusability and economic feasibility. This compound adsorbents exhibit competent desorption-regeneration capacities, allowing for their repeated use in water purification processes researchgate.net.

Common regeneration mechanisms and strategies include:

Alkaline Solutions : Strong bases, particularly sodium hydroxide (NaOH) solutions, are frequently used for desorbing adsorbed contaminants, especially anions like phosphate. The primary mechanisms involved are ligand exchange and electrostatic repulsion, where hydroxide ions compete with the adsorbed anions for binding sites on the this compound surface gjesm.netbohrium.com. For example, 0.1 N NaOH can achieve nearly complete phosphate desorption (91.7% efficiency) gjesm.net.

Acidic Solutions : Hydrochloric acid (HCl) solutions have also been successfully used for regenerating zirconium-based adsorbents, particularly for arsenate removal. A regeneration efficacy of 90% has been maintained for five cycles using HCl solution for Zr-MOF adsorbents surfacesciencewestern.com. Zirconium ion exchangers can also be regenerated using hydrochloric acid (pH = 3) followed by rinsing with slightly acidified water icm.edu.pl.

Stability over Cycles : The chemical stability of this compound composites allows them to maintain their structure and adsorption ability over multiple adsorption-desorption cycles. For instance, an amorphous zirconium (hydr)oxide/MgFe layered double hydroxides composite maintained approximately 83% of its initial adsorption capacity after eight adsorption-desorption cycles for phosphate removal, demonstrating its economic feasibility gjesm.net. Similarly, a composite for phosphate desorption maintained an 86% adsorption ability after reuse of 2 N NaOH and showed chemical stability over eight cycles bohrium.com.

This compound in Catalytic Applications and as Catalyst Supports

This compound is a highly versatile compound in catalysis, serving both as an effective catalyst itself and as a robust support material for other catalysts xingluchemical.comzhuoerchem.comzircomet.comnoahchemicals.com. Its utility stems from its unique surface properties, including high surface area and Lewis acid characteristics zhuoerchem.com.

Key aspects of this compound in catalytic applications:

Catalytic Activity : High-purity this compound powder is directly used in the production of catalysts noahchemicals.com. Its Lewis acid properties make it an excellent choice for heterogeneous catalysis zhuoerchem.com. Applications include:

Organic synthesis : this compound has been widely used as a catalyst in organic synthesis, particularly in the production of esters, ethers, and alcohols zhuoerchem.com.

Pollution control : Zirconium-based catalysts are employed in pollution control, automotive applications, chemical refining, and hydrocarbon reforming zircomet.comnoahchemicals.com.

Specific reactions : The ZACA reaction (zirconium-catalyzed asymmetric carboalumination) is a well-known application of zirconium as a catalyst noahchemicals.com. It is also touted for its ability to remove SO₂ from air streams at room temperature researchgate.netnoahchemicals.com.

Decontamination : Nanofibers coated with Zr(OH)₄ show high efficiency against nerve agents like diisopropylfluorophosphate, indicating its potential in decontamination applications noahchemicals.com.

Catalyst Supports : this compound is a precursor for zirconia, which is a known catalyst support material due to its high physical and chemical stability and moderate acidic surface properties fishersci.comgoogle.com. The particle size, surface area, porosity, and crystallinity of zirconium products can be modified to optimize catalytic performance zircomet.com.

Modification : this compound can be modified to enhance its catalytic support properties. For example, sulfated zirconia, prepared from this compound, acts as a solid acid catalyst for reactions like the liquid-phase dehydration of sorbitol . The impregnation of Zr(OH)₄ with doping agents like H₃PO₄ can positively affect the physicochemical properties of catalytic supports kaimosi.com.

Extruded supports : Zirconia promoted with polyacids (e.g., phosphoric acid, sulfuric acid) can form hydrothermally-stable, extruded catalyst supports with improved physical properties, suitable for industrial applications in aqueous environments google.com. These supports can exhibit high crush strength, critical for practical use google.com.

Composite supports : Zirconium oxide-aluminum oxide compounds derived from this compound can serve as catalyst carrier materials google.com. Zirconium oxides and hydroxides are also supplied for catalyst support and forming processes, with their properties (particle size, surface area, porosity, crystallinity) being modifiable to optimize performance zircomet.com.

The versatility of this compound in catalysis is further enhanced by the ability to control its properties during synthesis, allowing for tailored acidic and basic sites, pore volumes, and thermal stability google.com.

Environmental Research Perspectives of Zirconium Hydroxide

Mechanisms of Pollutant Sequestration and Remediation in Aqueous Systems utilizing Zirconium Hydroxide (B78521)

Zirconium-based materials, including zirconium hydroxide, are highly effective adsorbents for a broad spectrum of aqueous contaminants, encompassing both anionic and cationic species. These pollutants include heavy metals such as copper, lead, cadmium, zinc, and mercury, as well as metalloids like arsenic (arsenate and arsenite), and non-metals such as fluoride (B91410) and phosphate (B84403). Additionally, this compound shows potential for the removal of chromium(VI), sulfur dioxide (SO₂), ammonia (B1221849) (NH₃), and uranyl ions.

The mechanisms underpinning the pollutant sequestration capabilities of this compound are multifaceted:

Ligand Exchange: A primary mechanism, particularly for anionic pollutants, involves the exchange of contaminant ions with hydroxyl groups (Zr-OH) on the adsorbent surface. For instance, arsenate ions can displace hydrogen sulfate (B86663) or chloride ions on zirconium-based adsorbents, while fluoride ions frequently exchange with hydroxide ions.

Surface Complexation: Pollutants form stable inner-sphere complexes directly with the zirconium atoms on the adsorbent surface. For phosphate, this often entails the formation of Zr-O-P inner-sphere complexes.

Electrostatic Interactions: The surface charge of this compound plays a critical role, especially at lower pH values where the adsorbent surface can become protonated, enhancing electrostatic attraction with negatively charged anions like phosphate and fluoride. Modified this compound, incorporating quaternary ammonium (B1175870) groups, can further augment these electrostatic interactions for phosphate adsorption.

Lewis Acid-Base Interactions: Zirconium functions as a Lewis acid, possessing unsaturated electron orbits and available coordination sites that readily accept electron pairs from electron-donating species such as fluoride and phosphate ions, forming robust coordination bonds.

Ion Exchange: Beyond specific ligand exchange, a broader ion exchange mechanism is observed. Zirconium phosphate, for example, can act as a cation exchanger for heavy metals, and zirconium-based materials facilitate the exchange of arsenic ions with hydrogen sulfate ions.

The efficiency of this compound in pollutant removal is influenced by factors such as adsorbent particle size and specific surface area, with smaller particles and larger surface areas generally correlating with higher adsorption capacities. The pH of the solution significantly impacts the speciation of pollutants and the surface charge of the adsorbent, thereby affecting adsorption performance. While coexisting ions may have minimal effects on phosphate adsorption, their presence can influence fluoride removal.

Table 1: Representative Adsorption Capacities of Zirconium-Based Adsorbents for Various Pollutants

Adsorbent TypePollutantMaximum Adsorption Capacity (mg/g)Optimal pH Range / Conditions
Nano-sized Zirconium (Hydro)oxideArsenic256.42.5–3.5
Nano-sized Zirconium (Hydro)oxideFluoride78.62.5–3.5
Hydrous Zirconium OxideFluoride124Not specified
Zirconia-functionalized Graphite (B72142) OxidePhosphate131.6Not specified
Amorphous Zirconium (Hydr)oxide/MgFe Layered Double Hydroxides CompositePhosphate25.15 (mg-P/g)pH 4
Amorphous Zirconium Oxide NanoparticlesPhosphate99.01pH 6.2 (effective pH 2-6)
This compound modified by DimethylaminePhosphate155.04Not specified
This compound encapsulated in Quaternized Cellulose (B213188) (QC-Zr)Phosphate83.6 (mg P/g)Wide pH range
Extruded Tea loaded with Zirconium (EXT-Zr)Fluoride20.563.0–10.0
Zr-MOFArsenate (As(V))2784–9
Nano-sized Zirconium PhosphateLead672.5Not specified
Nickel-aluminum-zirconium hydroxides (NAZ1)Arsenite (As(III))15.3Not specified

Stability and Reactivity of this compound in Diverse Environmental Matrices

Zirconium(IV) hydroxide, commonly represented as hydrous zirconia (ZrO₂·nH₂O) or Zr(OH)₄·nH₂O, is a white solid characterized by low solubility in water, although its solubility increases in acidic environments and with rising temperature. Its stability and reactivity are crucial for its environmental applications, varying significantly across different environmental matrices.

pH Stability: this compound exhibits remarkable stability across a broad pH range, from highly acidic (pH 2) to strongly alkaline (pH 16). Amorphous this compound typically precipitates within the pH range of 2 to 4. In acidic conditions, specifically between pH 2.5 and 4.5, this compound sols demonstrate high dispersion stability, indicated by zeta potential values exceeding 40mV. The incorporation of surfactants can further extend this stable pH range, for instance, to 8.0–11.0. Notably, zirconium is highly resistant to strong alkaline solutions, including sodium hydroxide, potassium hydroxide, calcium hydroxide, and ammonium hydroxide, even at high concentrations and boiling temperatures. This characteristic differentiates it from many other corrosion-resistant materials that are susceptible to strong alkalis.

Thermal Stability: this compound possesses good thermal stability, allowing its use in high-temperature applications. It undergoes continuous dehydration from room temperature up to approximately 500 °C, with a total mass loss of around 44.1%. The transformation of this compound into zirconium dioxide (zirconia, ZrO₂) typically occurs with a significant weight loss between 120 °C and 410 °C. This transformation is often marked by an exothermic peak in the range of 362–460 °C, signifying the nucleation and formation of tetragonal zirconia. This process involves the removal of chemically bound water. The hierarchical structure of amorphous this compound, composed of primary particles (approximately 3 nm) and their aggregates (hundreds of nanometers), remains stable up to 60 °C under acidic and neutral conditions, and up to 40 °C under alkaline conditions. Higher temperatures, such as 90 °C in acidic conditions or 60–90 °C in alkaline conditions, can induce the crystallization of the amorphous phase into crystalline zirconium dioxide. Post-synthesis treatments with alkaline solutions like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) can further enhance the thermal stability of hydrous zirconia, leading to the formation of tetragonal zirconia with improved specific surface areas after calcination at 700 °C.

Reactivity in Diverse Environmental Matrices: this compound's reactivity is influenced by its environment, particularly in the presence of various chemical species:

Water: In aqueous solutions, zirconium ions exhibit a strong tendency to hydrolyze, forming polynuclear hydroxide complexes. These complexes can become dominant even in highly acidic solutions (around pH 0.5), with the degree of polymerization increasing with both pH and zirconium concentration. The presence of water can also enhance the reactivity of this compound by replenishing reactive surface hydroxyl groups that are consumed during chemical decontamination processes.

Carbon Dioxide (CO₂): Freshly prepared this compound dispersed in water readily absorbs carbon dioxide, leading to the formation of zirconium basic carbonate. Exposure to CO₂ can result in the formation of adsorbed (bi)carbonates and interfacial carbonate complexes on the this compound surface. These carbonaceous adsorbates can occupy active sites, potentially reducing the decomposition kinetics of other chemicals. The stability of these complexes is dependent on the partial pressures of CO₂ and water.

Other Atmospheric Contaminants (e.g., SO₂, NO₂): this compound reacts with other atmospheric contaminants like sulfur dioxide (SO₂) and nitrogen dioxide (NO₂). These gases rapidly form adsorbates on various defect sites, leading to a reduction in free hydroxyl groups on the surface and consequently affecting decomposition mechanisms. SO₂ and NO₂ can be more detrimental than CO₂ in hindering the decomposition of certain toxic chemicals. SO₂ is strongly retained by this compound, forming hydrogen sulfite (B76179) species and potentially zirconium sulfite.

Fluoride Ions: Even trace amounts of fluoride ions can significantly diminish the corrosion resistance of zirconium metal, highlighting a specific reactivity concern in fluoride-containing environments.

Organic Acids: When thoroughly washed to remove other anions, this compound can dissolve in organic acids, such as acetic acid, to form corresponding oxysalts.

Green Synthesis Approaches for this compound in Environmental Contexts (e.g., bio-assisted methods)

Green synthesis represents an environmentally friendly, sustainable, and cost-effective alternative to conventional chemical and physical methods for producing this compound and its derivatives. This approach minimizes the use of hazardous chemicals, reduces the generation of undesirable by-products, and often requires less energy, yielding more stable products with high reaction rates.

Bio-assisted Methods: These methods leverage biological systems as "bioreducers," "biocapping," and "biostabilizing" agents for nanoparticle formation.

Plant Extracts: Plant-based synthesis is widely favored due to its simplicity, rapid reaction times, and the absence of toxic compounds. Various parts of plants, including leaves, stems, gum, flowers, and peels, are utilized.

Phytochemicals: The biomolecules naturally present in plant extracts, such as polyphenols, flavonoids, reducing sugars, proteins, enzymes, polysaccharides, amino acids, vitamins, and steroids, play crucial roles. They act as reducing agents for zirconium precursors and as capping or stabilizing agents, preventing nanoparticle agglomeration and imparting additional functional properties beneficial for various applications.

Examples of Plant Extracts: Specific examples include extracts from Enterobacter sp., Guettarda speciosa leaves, Toddalia asiatica leaf extract, Asphodelus fistulosus plant extract, Oldenlandia umbellata plant extract, Cinnamon extract, Acalypha Indica leaf extract, Neem gum, Pongamia pinnata plant leaves, Sargassum wightii seaweed, and a combination of Ginger and Garlic extracts.

Microorganisms: Bacteria, fungi, and algae are also effectively employed in the biosynthesis of zirconium-based nanoparticles.

Examples of Microorganisms: Notable examples include Enterobacter sp. strain RNT10, Acinetobacter sp., and Fusarium solani.

General Process Overview: The typical green synthesis process involves combining a zirconium precursor solution (e.g., zirconyl chloride octahydrate, zirconium nitrate (B79036) octahydrate, zirconium oxychloride) with the selected plant extract or microbial culture. The mixture is often subjected to heating (e.g., 70-90 °C) and stirring, though some methods can proceed at room temperature. This leads to the formation of a precipitate, which is then washed and dried. Frequently, a subsequent calcination step at elevated temperatures (e.g., 400-800 °C) is performed to convert the initially formed this compound or intermediate complex into crystalline zirconium dioxide nanoparticles, allowing for control over the final crystalline phase (tetragonal, monoclinic, cubic) and morphology.

Environmental Benefits and Applications: The adoption of green synthesis routes for this compound and its derivatives offers substantial environmental advantages:

Cost-effectiveness: These methods utilize readily available, low-cost, and renewable biological sources, making the production economically viable.

Reduced Environmental Impact: By avoiding harsh chemicals and minimizing waste generation, green synthesis significantly lowers the environmental footprint of nanoparticle production.

Enhanced Properties: The presence of phytochemicals can impart additional beneficial functional properties to the synthesized nanoparticles. The resulting nanoparticles often exhibit desirable sizes (e.g., 15-30 nm, 33-75 nm, 20-100 nm) and morphologies (e.g., spherical, nanorods, nanotubes).

Diverse Applications: Green-synthesized zirconia nanoparticles are increasingly applied in environmental remediation, demonstrating efficacy in areas such as photocatalytic dye degradation, as well as exhibiting antibacterial, antifungal, and antioxidant activities.

Q & A

Basic Research Questions

Q. How do synthesis conditions (pH, reactant ratios, temperature) influence the physicochemical properties of zirconium hydroxide?

  • Methodological Answer: Systematic variation of synthesis parameters (e.g., pH 3–8 in controlled double-jet precipitation) combined with characterization techniques like X-ray diffraction (XRD), Brunauer-Emmett-Teller (BET) surface area analysis, and thermogravimetric analysis (TGA) can elucidate structural and morphological changes. For instance, higher pH promotes oligomerization, transforming gel-like precipitates into crystalline-like structures with reduced apparent volume .

Q. What experimental approaches are used to determine the molecular composition and purity of this compound?

  • Methodological Answer: Elemental analysis (e.g., inductively coupled plasma mass spectrometry) and spectroscopic methods (FTIR, Raman) validate stoichiometry. For example, this compound's molecular weight (159.25 g/mol) and composition (Zr(OH)₄) are confirmed via mass spectrometry and thermal decomposition profiles .

Q. How does this compound interact with ice crystals to inhibit growth and recrystallization?

  • Methodological Answer: Custom-designed nanoliter osmometry and polarized light microscopy (e.g., LC-PolScope) measure ice growth rates and morphology. Zirconium acetate hydroxide (ZRAH) at pH 4.7 reduces ice growth along the a-axis to <0.02 mm/s, mimicking antifreeze proteins (AFPs) by aligning hydroxyl/acetate groups with ice planes .

Advanced Research Questions

Q. What structural mechanisms differentiate this compound's ice-binding activity from natural antifreeze proteins?

  • Methodological Answer: Molecular dynamics simulations and mutagenesis analogs suggest ZRA's acetate-methyl groups mimic AFP threonine residues. Unlike AFPs, ZRA lacks anchored clathrate water binding, relying on van der Waals interactions between hydrophobic moieties and ice surfaces. Comparative studies using AFP mutants (e.g., valine-substituted AFPs) highlight similar growth inhibition but reduced thermal hysteresis .

Q. How can conflicting data on pH-dependent ice-shaping activity of zirconium acetate be resolved?

  • Methodological Answer: Divergent findings (e.g., Deville et al. vs. Mizrahy et al.) may arise from differences in sample preparation (e.g., ZRAH dissolution protocols) or assay sensitivity. Replicating experiments under standardized conditions (e.g., 30 g/L ZRAH in 100 mM acetate buffer) and spectroscopic monitoring of oligomerization states (via NMR or SAXS) can clarify pH effects on charge repulsion and ice recognition .

Q. What strategies optimize this compound synthesis for high surface area and porosity without surfactants?

  • Methodological Answer: Controlled double-jet precipitation at constant pH (e.g., pH 4–6) combined with hydrothermal treatment minimizes particle coalescence. Post-synthesis washing with nitric acid removes bound nitrate ions, enhancing surface area (>400 m²/g) while avoiding silica contamination from alkaline environments .

Q. How do ligand modifications on this compound enhance catalytic performance in hydrogen transfer reactions?

  • Methodological Answer: Functionalization with carboxylate, phosphonate, or sulfonate ligands alters surface acidity and active sites. Characterization via X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) correlates ligand type with catalytic activity in biomass conversion, where hydroxyl-rich surfaces improve substrate adsorption .

Data Contradiction and Validation

Q. Why do studies report varying thermal hysteresis (TH) activities for this compound analogs?

  • Methodological Answer: Discrepancies arise from differences in oligomerization states (e.g., over-polymerization at pH >4.2 reduces diffusion efficiency). Small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) quantify oligomer size, while ice recrystallization inhibition (IRI) assays differentiate TH-independent activity from AFP-like hysteresis .

Tables for Key Experimental Parameters

Parameter Effect on this compound Optimal Range Reference
Synthesis pHHigher pH increases crystallinity and reduces gel volume4.2–4.7
ZRA Concentration30 g/L maximizes ice growth inhibition30–150 mM
Hydrothermal TreatmentBoiling in neutral media avoids silica contamination80–100°C
Ice Growth Assay Temperature-0.04°C below melting point for stable shapes±0.03°C precision

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Zirconium hydroxide

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